2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzylsulfanyl group: This step involves the substitution reaction where a benzylsulfanyl group is introduced to the pyrimidine core.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 2-fluoroaniline under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
- 2-(benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide
- 2-(benzylsulfanyl)-5-chloro-N-(2-methylphenyl)pyrimidine-4-carboxamide
- 2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its biological activity and chemical properties.
Properties
Molecular Formula |
C18H13ClFN3OS |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H13ClFN3OS/c19-13-10-21-18(25-11-12-6-2-1-3-7-12)23-16(13)17(24)22-15-9-5-4-8-14(15)20/h1-10H,11H2,(H,22,24) |
InChI Key |
XNPYTQSTPIGASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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